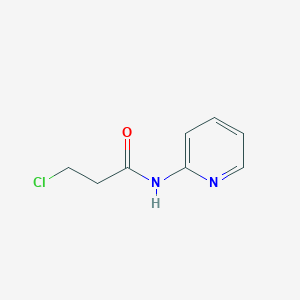

3-chloro-N-(pyridin-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-(pyridin-2-yl)propanamide is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 . It is used for research purposes .

Synthesis Analysis

N-(pyridin-2-yl)amides, which include 3-chloro-N-(pyridin-2-yl)propanamide, can be synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The process involves C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .Molecular Structure Analysis

The molecular structure of 3-chloro-N-(pyridin-2-yl)propanamide consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

The synthesis of N-(pyridin-2-yl)amides, including 3-chloro-N-(pyridin-2-yl)propanamide, involves a reaction with α-bromoketones and 2-aminopyridine . This reaction is facilitated by I2 and TBHP, leading to C–C bond cleavage .Physical And Chemical Properties Analysis

3-chloro-N-(pyridin-2-yl)propanamide is a solid substance that should be stored at room temperature . It has a predicted melting point of 131.90° C and a predicted boiling point of approximately 394.6° C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm3 and a refractive index of n20D 1.58 .Scientific Research Applications

Proteomics Research

“3-chloro-N-(pyridin-2-yl)propanamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization to understand their complex roles in various biological processes.

Anti-tubercular Agents

This compound has been mentioned in the context of anti-tubercular agents . Tuberculosis (TB) is a major global health problem and the search for new and effective anti-TB drugs is ongoing. The compound could potentially be used in the design and synthesis of new anti-tubercular agents.

Drug Development

The compound could be used in the development of new drugs . Its structure could be modified to create new compounds with potential therapeutic effects. For example, it could be used as a starting point for the synthesis of new anti-tubercular agents .

Biochemical Research

“3-chloro-N-(pyridin-2-yl)propanamide” is used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This compound could be used to study these processes at a molecular level.

Chemical Synthesis

This compound could be used in chemical synthesis . Chemical synthesis involves the making of complex chemical compounds from simpler ones. It is a key process in drug development.

Material Science

The physical properties of “3-chloro-N-(pyridin-2-yl)propanamide”, such as its melting point and boiling point , suggest that it could be used in material science research. Material science involves the study of the properties of matter, and this compound could be used to develop new materials with desirable properties.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes

Mode of Action

The exact mode of action of 3-chloro-N-(pyridin-2-yl)propanamide is currently unknown due to the lack of specific studies on this compound . It’s known that n-(pyridin-2-yl)amides can be formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways . More research is needed to determine the specific pathways affected by this compound.

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels

Action Environment

It’s known that the compound is a solid at room temperature and has a predicted boiling point of 3946° C at 760 mmHg . These properties suggest that the compound’s action might be influenced by temperature and pressure.

properties

IUPAC Name |

3-chloro-N-pyridin-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYLLPDWPNJJFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2991808.png)

![1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2991809.png)

![2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2991811.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]pyridine-3-sulfonamide](/img/structure/B2991812.png)

![2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2991814.png)

![4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2991816.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2991819.png)

![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2991825.png)